molecular formula C25H25FN4O2 B11348812 2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11348812
M. Wt: 432.5 g/mol
InChI Key: IHZZXHYFQVOWGJ-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a quinazolinone core

Preparation Methods

The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, including the formation of the piperazine ring and the quinazolinone core. The synthetic route may involve:

    Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving diamines and appropriate electrophiles.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.

    Formation of the Quinazolinone Core: This can be synthesized through cyclization reactions involving anthranilic acid derivatives and appropriate carbonyl compounds.

    Final Coupling: The piperazine and quinazolinone intermediates are coupled under suitable conditions to form the final compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the piperazine ring.

    Substitution: The fluorophenyl group can undergo substitution reactions, particularly nucleophilic aromatic substitution.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: It is used in research to understand its interactions with various biological targets, including receptors and enzymes.

    Biochemistry: The compound is used to study its effects on cellular processes and pathways.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Molecular docking studies and in vitro assays are often used to elucidate these interactions.

Comparison with Similar Compounds

Similar compounds to 2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one include other piperazine derivatives and quinazolinone compounds. These compounds may share similar structural features but differ in their substituents, leading to variations in their biological activity and pharmacological properties. Examples of similar compounds include:

    4-(4-fluorophenyl)piperazine: A simpler piperazine derivative with similar pharmacological properties.

    Quinazolinone derivatives: Compounds with variations in the quinazolinone core, leading to different biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C25H25FN4O2

Molecular Weight

432.5 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H25FN4O2/c1-16-24-21(14-17(15-23(24)32)20-4-2-3-5-22(20)31)28-25(27-16)30-12-10-29(11-13-30)19-8-6-18(26)7-9-19/h2-9,17,31H,10-15H2,1H3

InChI Key

IHZZXHYFQVOWGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=C(C=C4)F)CC(CC2=O)C5=CC=CC=C5O

Origin of Product

United States

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